molecular formula C8H13BrN2 B1522724 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole CAS No. 1187385-83-6

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

Cat. No. B1522724
CAS RN: 1187385-83-6
M. Wt: 217.11 g/mol
InChI Key: SVLSAPNQDGCJAL-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C8H13BrN2 . It has a molecular weight of 217.11 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole consists of a pyrazole ring substituted with a bromine atom at the 4th position, a tert-butyl group at the 1st position, and a methyl group at the 3rd position .


Physical And Chemical Properties Analysis

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole has a density of 1.3±0.1 g/cm3, a boiling point of 245.9±20.0 °C at 760 mmHg, and a flash point of 102.5±21.8 °C . It has a molar refractivity of 51.2±0.5 cm3, a polar surface area of 18 Å2, and a molar volume of 162.7±7.0 cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives have been synthesized and characterized to explore their structural, spectroscopic properties, and potential applications. For instance, a study demonstrated the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, showcasing its nonlinear optical properties through experimental and theoretical (DFT) analyses. The research highlighted its potential in materials science due to its stable molecular structure and considerable electron donor groups, which are pivotal for nonlinear optical applications (Ö. Tamer et al., 2016).

Catalytic Applications

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic applications, notably in Suzuki–Miyaura cross-coupling reactions. These studies reveal how substituents on the pyrazole ring can fine-tune the electrophilic and steric properties of metal complexes, enhancing their catalytic efficiency. One such example is the use of bulky pyrazole-based ligands in the synthesis of bis(pyrazolyl)palladium(ii) complexes, which showed promising results in facilitating Suzuki–Miyaura cross-coupling reactions (Edward Ocansey et al., 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives have been explored, demonstrating the compound's potential in pharmaceutical applications. For example, new derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing significant inhibitory effects against various pathogenic strains. This suggests the versatility of these compounds in developing new therapeutic agents with antimicrobial properties (R. Pundeer et al., 2013).

Materials Science and Photophysical Properties

Studies have also focused on the use of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives in materials science, particularly in the synthesis of luminescent materials and nanoparticles. The synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity further exemplifies the compound's utility in creating materials with specific biological functions, which could be useful in biomedical applications (A. Farag et al., 2008).

Safety and Hazards

When handling 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, it’s recommended to wear suitable gloves, eye protection, and protective clothing . If inhaled, move to fresh air. If ingested, wash out the mouth with copious amounts of water and seek medical attention .

properties

IUPAC Name

4-bromo-1-tert-butyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSAPNQDGCJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675302
Record name 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole

CAS RN

1187385-83-6
Record name 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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